molecular formula C15H18N2O2S B1608178 Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate CAS No. 886361-34-8

Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate

Cat. No.: B1608178
CAS No.: 886361-34-8
M. Wt: 290.4 g/mol
InChI Key: JISUABXAIAEQOR-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by functionalization to introduce the amino and ester groups.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials might include 4-(tert-butyl)benzaldehyde and α-haloketone.

    Functionalization: The amino group can be introduced through nucleophilic substitution reactions, while the ester group is typically formed via esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the ester group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiazole ring is a common motif in many biologically active molecules, and modifications of this compound could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structural features make it a valuable component in the design of advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: Lacks the tert-butyl group, which might affect its steric and electronic properties.

    Methyl 2-amino-5-[4-(methyl)phenyl]-1,3-thiazole-4-carboxylate: Contains a methyl group instead of a tert-butyl group, leading to different reactivity and solubility.

    Methyl 2-amino-5-[4-(isopropyl)phenyl]-1,3-thiazole-4-carboxylate: The isopropyl group provides different steric hindrance compared to the tert-butyl group.

Uniqueness

The presence of the tert-butyl group in Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.

Properties

IUPAC Name

methyl 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-15(2,3)10-7-5-9(6-8-10)12-11(13(18)19-4)17-14(16)20-12/h5-8H,1-4H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISUABXAIAEQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376940
Record name ZINC03883435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-34-8
Record name ZINC03883435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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